molecular formula C20H22ClFN2O2 B2537442 3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide CAS No. 1798036-96-0

3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide

Cat. No.: B2537442
CAS No.: 1798036-96-0
M. Wt: 376.86
InChI Key: SGVWLHBZKXEUEU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and methoxy functional groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-fluoroaniline with 4-(3-methoxypyrrolidin-1-yl)benzoyl chloride under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenyl isocyanate
  • 3-Chloro-4-fluorophenylboronic acid
  • 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide stands out due to its combination of chloro, fluoro, and methoxy functional groups, which impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

3-(4-Chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C19H22ClF N2O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or transcription factors, which are critical in cancer progression and other diseases.

Biological Activity Overview

  • Anticancer Properties:
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against colorectal cancer cell lines SW480 and HCT116, with IC50 values indicating effective growth inhibition .
    • In vivo studies using xenograft models have revealed that the compound can reduce tumor growth significantly while affecting the expression of proliferation markers such as Ki67 .
  • Neuroprotective Effects:
    • Research indicates potential neuroprotective activities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is particularly relevant in neurodegenerative disease models.
  • Anti-inflammatory Activity:
    • The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of SW480 and HCT116 cells
NeuroprotectiveModulation of neurotransmitter systemsOngoing studies
Anti-inflammatoryReduction of pro-inflammatory cytokinesPreliminary findings

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
SW4802
HCT1160.12

Case Studies

In a recent study focusing on the anticancer properties of this compound, researchers conducted a series of experiments to evaluate its efficacy against colorectal cancer. The study utilized both in vitro and in vivo models to assess tumor growth inhibition and the underlying molecular mechanisms involved.

  • In Vitro Study: The compound was administered to cultured SW480 and HCT116 cells, resulting in a dose-dependent decrease in cell viability. Mechanistic studies indicated that it may induce apoptosis through activation of caspase pathways.
  • In Vivo Study: Mice bearing HCT116 xenografts were treated with the compound, showing a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased Ki67 expression, indicating reduced cell proliferation.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-26-17-10-11-24(13-17)16-6-4-15(5-7-16)23-20(25)9-3-14-2-8-18(21)19(22)12-14/h2,4-8,12,17H,3,9-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVWLHBZKXEUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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